Higher Bovine Uterine Estrogen Receptor Binding Affinity vs. Dietary Isoflavone Phytoestrogens
In a competitive binding screen using bovine uterine estrogen receptor, the binding affinity of Gancaonin R was reported to be higher than those of the dietary isoflavone phytoestrogens genistein and daidzein [1]. While the original review did not report absolute IC50 or Ki values in the publicly available abstract, the qualitative ranking was explicit: Gancaonin R > genistein ≈ daidzein. In contrast, five other Glycyrrhiza phenols—liquiritigenin (flavanone), isobavachin (prenylflavanone), sigmoidin B (prenylflavanone), glycyrol (prenylated coumestan), and glabrene (pyranoisoflav-3-ene)—exhibited binding affinities only similar to those of genistein or daidzein [1]. This ranks Gancaonin R as the most potent estrogen receptor binder among the six Glycyrrhiza phenols evaluated in this head-to-head screen.
| Evidence Dimension | Binding affinity for bovine uterine estrogen receptor (competitive binding assay) |
|---|---|
| Target Compound Data | Gancaonin R: affinity higher than genistein and daidzein (exact IC50/Ki not reported in abstract) |
| Comparator Or Baseline | Genistein and daidzein (dietary isoflavone phytoestrogens); five other Glycyrrhiza phenols—liquiritigenin, isobavachin, sigmoidin B, glycyrol, glabrene—each showing affinity similar to genistein/daidzein |
| Quantified Difference | Gancaonin R ranked highest among six Glycyrrhiza phenols screened; the other five compounds showed binding affinities comparable to the dietary isoflavone baseline, not exceeding it |
| Conditions | Bovine uterine estrogen receptor competitive binding assay; phytoestrogen screening in medicinal plants (Nomura et al., 2002) |
Why This Matters
This evidence positions Gancaonin R as the superior phytoestrogen candidate among structurally diverse Glycyrrhiza phenols for applications requiring potent estrogen receptor engagement.
- [1] Nomura, T., Fukai, T., Akiyama, T. (2002). Chemistry of phenolic compounds of licorice (Glycyrrhiza species) and their estrogenic and cytotoxic activities. Pure and Applied Chemistry, 74(7), 1199-1206. View Source
